
Diphenylpyraline
Overview
Description
Diphenylpyraline is a first-generation antihistamine belonging to the diphenyl piperidine class. It is primarily used for the treatment of allergic conditions such as rhinitis, hay fever, and pruritic skin disorders. This compound exhibits anticholinergic effects and has been found to act as a dopamine reuptake inhibitor, producing hyperactivity in rodents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylpyraline is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide. The reaction involves refluxing a mixture of 1-methyl-4-piperidinol and benzhydrylbromide in xylene for approximately 24 hours. The reaction mixture separates into two phases, with the upper phase containing the desired ether compound dissolved in xylene .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The crude benzhydryl ether is recovered by distilling off the xylene under reduced pressure. The product is then purified through a series of washing and extraction steps, followed by decolorization with activated carbon and neutralization with aqueous ammonia .
Chemical Reactions Analysis
Types of Reactions: Diphenylpyraline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The piperidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antihistaminic Properties
Diphenylpyraline is primarily recognized for its antihistaminic effects , which are beneficial in treating allergic reactions. It functions as an antagonist to the histamine H₁ receptor, thereby reducing symptoms associated with allergies such as rhinitis and urticaria. The effectiveness of DPP in clinical settings has been documented in various studies, demonstrating its role in alleviating allergic symptoms.
Parkinson's Disease Treatment
Historically, this compound has been utilized as a pharmacotherapy for Parkinson's disease. Research indicates that DPP can increase dopamine concentrations in the brain by inhibiting dopamine uptake, similar to other dopaminergic agents like benztropine. This property positions DPP as a candidate for further investigation in managing Parkinsonian symptoms and possibly as an adjunct therapy to standard treatments .
Cocaine Addiction Treatment
Recent studies suggest that this compound may serve as a potential agonist replacement medication for cocaine addiction. Experimental data show that DPP inhibits the dopamine transporter, leading to elevated dopamine levels in the nucleus accumbens, which is associated with reward pathways . This profile indicates that DPP could mitigate withdrawal symptoms and reduce cravings in individuals with cocaine dependence.
Pharmacokinetic Studies
Pharmacokinetic studies have demonstrated the absorption and distribution characteristics of this compound. The compound exhibits a delayed peak effect on dopamine uptake inhibition compared to cocaine, suggesting a prolonged therapeutic window that could be advantageous in clinical settings .
Spectrofluorimetric Method
A highly sensitive micellar spectrofluorimetric method has been developed for determining this compound concentrations in pharmaceutical formulations and biological fluids. This method utilizes sodium dodecyl sulfate to enhance fluorescence detection at specific wavelengths, facilitating accurate quantification at nano-level concentrations .
Chromatographic Techniques
Additionally, a green cyclodextrin-modified micellar liquid chromatographic method has been validated for the simultaneous determination of this compound alongside other compounds like paracetamol and caffeine. This method demonstrates excellent recovery rates and has been effectively applied to complex mixtures, showcasing its utility in pharmaceutical analysis .
Clinical Efficacy in Allergic Conditions
Clinical trials have confirmed the efficacy of this compound in treating allergic conditions. For instance, a study involving patients with allergic rhinitis showed significant improvement in symptoms following DPP administration compared to placebo controls .
Safety Profile and Side Effects
The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when used at recommended dosages . However, some reports highlight potential adverse reactions such as sedation and dry mouth, which are common among first-generation antihistamines.
Mechanism of Action
Diphenylpyraline exerts its effects by competing with histamine for H1-receptor sites on effector cells. This antagonism reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, this compound acts as a dopamine reuptake inhibitor, which contributes to its psychostimulant properties .
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar anticholinergic effects.
Chlorpheniramine: A first-generation antihistamine used for similar allergic conditions.
Promethazine: Known for its antihistamine and antiemetic properties.
Uniqueness: Diphenylpyraline is unique due to its dual action as an antihistamine and dopamine reuptake inhibitor. This combination of properties makes it particularly useful in treating both allergic conditions and certain neurological disorders .
Biological Activity
Diphenylpyraline, also known as this compound hydrochloride (DPP), is a first-generation antihistamine primarily recognized for its potent antagonistic effects on histamine H1 receptors. This compound has garnered attention not only for its antihistaminic properties but also for its neuropharmacological effects, particularly concerning dopamine modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₉H₂₃NO
- Molecular Weight : 281.392 g/mol
- CAS Number : 147-20-6
- Density : 1.08 g/cm³
- Boiling Point : 378.7ºC
- Flash Point : 111.6ºC
This compound functions primarily as a histamine H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. This action helps alleviate symptoms associated with allergic conditions such as rhinitis and hay fever. Additionally, DPP exhibits antimuscarinic properties, contributing to its therapeutic profile in treating pruritic skin disorders and other allergic reactions .
Dopamine Modulation
Recent studies have highlighted DPP's role in modulating dopamine levels within the brain. Research indicates that this compound can inhibit dopamine uptake in the nucleus accumbens, leading to increased extracellular dopamine concentrations. This effect is comparable to that observed with psychostimulants like cocaine, suggesting potential implications for addiction treatment .
In Vitro Studies
- Dopamine Uptake Inhibition :
- Antihistaminic Effects :
In Vivo Studies
-
Locomotor Activity :
- In experiments with C57BL/6 mice, DPP administered via intraperitoneal injection (5-10 mg/kg) elevated extracellular dopamine levels by approximately 200% and induced locomotor activation . This psychostimulant-like effect raises questions about the drug's potential utility in treating conditions related to dopamine dysregulation.
- Behavioral Studies :
Case Studies and Clinical Applications
This compound has been evaluated in clinical settings for its efficacy in managing allergic conditions and potential applications in neuropharmacology:
- A clinical evaluation highlighted its effectiveness against allergic rhinitis and pruritic skin disorders, showcasing its therapeutic benefits beyond traditional antihistamines .
- Investigations into its use as a potential agonist replacement medication for cocaine addiction are ongoing, given its ability to elevate dopamine levels without the same degree of reinforcement associated with cocaine use .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for diphenylpyraline, and how can researchers ensure reproducibility in its synthesis?
this compound (C₁₉H₂₃NO) is synthesized via the reduction of benzophenone derivatives or through benzhydryl ether formation with 1-methylpiperidine. A common method involves catalytic hydrogenation or Grignard reactions to form the benzhydryl moiety, followed by etherification. To ensure reproducibility, researchers should:
- Document reaction conditions (e.g., temperature, solvent purity, catalyst type) in detail .
- Validate product identity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), cross-referenced with NIST spectral data .
- Report yield calculations and purity assessments (e.g., HPLC ≥95%) in line with Beilstein Journal guidelines for compound characterization .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Key techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : ¹H/¹³C NMR to confirm the benzhydryl ether and piperidine moieties; compare peaks with NIST reference data .
- Mass Spectrometry : HRMS to verify the molecular ion [M+H]⁺ at m/z 282.3920 .
- Melting Point Analysis : Validate against literature values (e.g., 66–68°C for derivatives) .
Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding activity?
this compound’s primary target is the histamine H₁ receptor (Ki = 4.1 nM) . To assess binding:
- Use radioligand displacement assays (e.g., ³H-mepyramine) in transfected HEK293 cells.
- Include positive controls (e.g., diphenhydramine) and triplicate measurements to account for inter-assay variability .
- Apply nonlinear regression to calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor-binding affinities of this compound across studies?
Contradictions in Ki values (e.g., 4.1 nM vs. higher values in older studies) may arise from assay conditions (e.g., buffer pH, cell line differences). To address this:
- Conduct a systematic review of methodologies using Cochrane Handbook guidelines .
- Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) and validate with orthogonal assays (e.g., functional cAMP assays) .
- Perform meta-analysis to identify covariates (e.g., temperature, radioligand concentration) influencing reported values .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability issues (e.g., hydrolysis of the ether bond) can be mitigated by:
- Storing lyophilized samples at -20°C in inert atmospheres .
- Using deuterated solvents in stability-indicating HPLC methods to track degradation products .
- Incorporating molecular dynamics simulations to predict vulnerable structural motifs .
Q. How can computational models improve the design of this compound derivatives with enhanced selectivity?
Advanced approaches include:
- Docking Studies : Use AutoDock Vina to screen derivatives against H₁ receptor crystal structures (PDB: 6DDF) .
- QSAR Modeling : Corolate substituent effects (e.g., electron-withdrawing groups on the benzhydryl ring) with binding affinity .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for mutations affecting receptor-ligand interactions .
Q. Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Use nonlinear mixed-effects models (NLME) for heterogeneous data .
- Apply the Finney probit method for quantal responses (e.g., ED₅₀ calculations) .
- Report confidence intervals and effect sizes per NIH preclinical guidelines .
Q. How should researchers address ethical and reproducibility challenges in animal studies involving this compound?
Properties
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUZNMMYNAXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132-18-3 (hydrochloride) | |
Record name | Diphenylpyraline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022952 | |
Record name | Diphenylpyraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diphenylpyraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-02 g/L | |
Record name | Diphenylpyraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. | |
Record name | Diphenylpyraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
147-20-6 | |
Record name | Diphenylpyraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylpyraline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylpyraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diphenylpyraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylpyraline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLPYRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Diphenylpyraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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